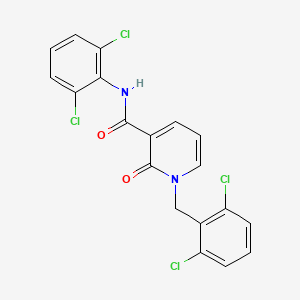
4,6-Dichloro-5-ethylpyrimidine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
4,6-Dichloro-5-ethylpyrimidine is an organic compound with the molecular formula C6H6Cl2N2. It is a derivative of pyrimidine, characterized by the presence of two chlorine atoms at the 4th and 6th positions and an ethyl group at the 5th position. This compound is known for its applications in various fields, including pharmaceuticals, agrochemicals, and material sciences .
作用機序
Target of Action
It is known that pyrimidine derivatives, such as 4,6-dichloro-5-ethylpyrimidine, often exhibit a range of pharmacological effects including anti-inflammatory activities .
Mode of Action
It is known that 2-amino-4,6-dichloropyrimidine derivatives, which are structurally similar to this compound, have been found to suppress immune-induced nitric oxide (no) generation . This suggests that this compound may interact with its targets to inhibit the production of certain inflammatory mediators.
Biochemical Pathways
For example, they can inhibit the expression and activities of certain vital inflammatory mediators such as prostaglandin E2, inducible nitric oxide synthase, tumor necrosis factor-α, nuclear factor κB, leukotrienes, and some interleukins .
Result of Action
Given its potential anti-inflammatory activity, it may result in the reduction of inflammation at the molecular and cellular levels by inhibiting the production of certain inflammatory mediators .
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of 4,6-Dichloro-5-ethylpyrimidine typically involves the chlorination of 5-ethyl-4,6-dihydroxypyrimidine. One common method includes refluxing 5-ethyl-4,6-dihydroxypyrimidine with phosphorus oxychloride for about an hour . Another method involves the use of formamide, absolute ethyl alcohol, and sodium ethoxide, followed by the addition of diethyl malonate and subsequent chlorination with thionyl chloride .
Industrial Production Methods: The industrial production of this compound follows similar synthetic routes but on a larger scale. The process is optimized for higher yields and cost-effectiveness, ensuring the product meets international quality standards .
化学反応の分析
Types of Reactions: 4,6-Dichloro-5-ethylpyrimidine undergoes various chemical reactions, including:
Nucleophilic Substitution: The chlorine atoms at positions 4 and 6 can be replaced by nucleophiles such as amines, thiols, and alkoxides.
Oxidation and Reduction: While less common, the compound can participate in oxidation and reduction reactions under specific conditions.
Common Reagents and Conditions:
Nucleophilic Substitution: Reagents like ammonia, primary and secondary amines, and thiols are commonly used. The reactions typically occur in polar solvents such as ethanol or dimethylformamide at elevated temperatures.
Oxidation and Reduction: Specific oxidizing or reducing agents are required, depending on the desired transformation.
Major Products Formed:
Nucleophilic Substitution: Products include various substituted pyrimidines, depending on the nucleophile used.
Oxidation and Reduction: The products vary based on the specific reaction conditions and reagents employed.
科学的研究の応用
4,6-Dichloro-5-ethylpyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex pyrimidine derivatives.
Biology: The compound is used in the study of nucleic acid analogs and enzyme inhibitors.
Medicine: It is a precursor in the synthesis of pharmaceutical agents, particularly those with anticancer and antiviral properties.
Industry: The compound is utilized in the production of agrochemicals and materials with specific properties
類似化合物との比較
- 4,6-Dichloro-2-methylpyrimidine
- 4,6-Dichloro-5-methoxypyrimidine
- 4,6-Dichloro-2-aminopyrimidine
Comparison: 4,6-Dichloro-5-ethylpyrimidine is unique due to the presence of the ethyl group at the 5th position, which influences its reactivity and binding properties. Compared to its analogs, it may exhibit different pharmacokinetic and pharmacodynamic profiles, making it suitable for specific applications .
特性
IUPAC Name |
4,6-dichloro-5-ethylpyrimidine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6Cl2N2/c1-2-4-5(7)9-3-10-6(4)8/h3H,2H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RGNUWPUTQXUXQZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=C(N=CN=C1Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6Cl2N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.03 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
![7-(4-chlorophenyl)-2-methyl-5-[2-oxo-2-(1,2,3,4-tetrahydroquinolin-1-yl)ethyl]-4H,5H-[1,3]thiazolo[4,5-d]pyridazin-4-one](/img/structure/B2613146.png)
![2-chloro-6-fluoro-N-(2-methylpyrazolo[1,5-a]pyrimidin-6-yl)benzamide](/img/structure/B2613147.png)
![2-[4-(2-fluorophenyl)piperazin-1-yl]-N-[5-(trifluoromethyl)-1,3,4-thiadiazol-2-yl]acetamide](/img/structure/B2613148.png)


![N-(2-PHENOXYETHYL)-5H,6H,7H-PYRAZOLO[3,2-B][1,3]OXAZINE-2-CARBOXAMIDE](/img/structure/B2613154.png)

![N-(2,1,3-benzothiadiazol-4-yl)-1-[6-(furan-2-yl)pyridazin-3-yl]piperidine-4-carboxamide](/img/structure/B2613156.png)

![2-(cyclopentylsulfanyl)-N-{[2-(thiophen-2-yl)pyridin-3-yl]methyl}acetamide](/img/structure/B2613158.png)



![N-(4-fluorophenyl)-2-[3-(4-fluorophenyl)-2,4-dioxo-1,3-thiazolidin-5-yl]acetamide](/img/structure/B2613169.png)
